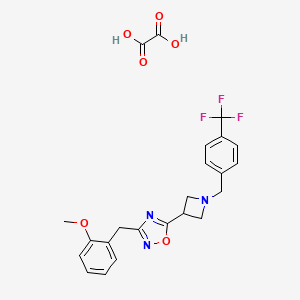
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C23H22F3N3O6 and its molecular weight is 493.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel structure within the oxadiazole class, which has garnered attention due to its diverse biological activities. This article synthesizes the available research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₁₈F₃N₃O₃
- Molecular Weight : 426.34 g/mol
- CAS Number : Not specified in the search results.
The presence of the oxadiazole ring is significant due to its established pharmacological properties.
Anticancer Activity
Research has shown that oxadiazoles exhibit promising anticancer properties. In a study involving various oxadiazole derivatives, including those related to our compound, significant activity was observed against multiple cancer cell lines. For instance:
- Cell Lines Tested : Melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer.
- Notable Results : One derivative demonstrated a growth inhibition (GI) percentage of 68.89% against CCRF-CEM cells at a concentration of 10 µM .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | HL-60 | 40.30 |
The compound's potential as an anticancer agent is further supported by its ability to outperform standard treatments like imatinib in specific assays .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. A comprehensive study highlighted their effectiveness against various microbial strains:
- Mechanism : The oxadiazole scaffold interferes with microbial cell wall synthesis and metabolic pathways.
- Activity Spectrum : Compounds containing the oxadiazole core have shown activity against both bacterial and fungal pathogens .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity:
- Assay Used : DPPH radical scavenging assay.
- Result : One related derivative showed an IC50 value of 15.14 µM, indicating significant antioxidant capacity .
Case Studies
Recent studies have provided insights into the practical applications of these compounds in clinical settings:
-
Study on Melanoma Treatment :
- A derivative similar to our compound was tested in vivo and showed substantial tumor reduction in melanoma models.
- The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.
-
Antimicrobial Resistance Study :
- Research focused on the efficacy of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2.C2H2O4/c1-28-18-5-3-2-4-15(18)10-19-25-20(29-26-19)16-12-27(13-16)11-14-6-8-17(9-7-14)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLXGOCFRSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














